

Application Notes and Protocols: Dipropyl Disulfide in Flavor and Fragrance Research

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Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dipropyl disulfide** in flavor and fragrance research. This document includes key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate its application in research and product development.

Introduction to Dipropyl Disulfide

Dipropyl disulfide is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions, garlic, and leeks^[1]. It is a key contributor to the characteristic savory, sulfurous, and meaty aroma profiles of these plants. In the flavor and fragrance industry, it is a widely used ingredient to impart and enhance cooked onion, roasted meat, and other savory notes in a variety of products^[1]. It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use^{[1][2]}.

Chemical Properties:

Property	Value
Chemical Name	1-(propyldisulfanyl)propane
Synonyms	Propyl disulfide, Di-n-propyl disulfide
CAS Number	629-19-6
Molecular Formula	C ₆ H ₁₄ S ₂
Molecular Weight	150.31 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Strong, pungent, sulfurous, onion-like, meaty, roasted[1]
Solubility	Insoluble in water; soluble in ethanol and oils
Boiling Point	195-196 °C
Density	0.96 g/mL at 25 °C

Applications in Flavor and Fragrance

Dipropyl disulfide's potent and characteristic aroma makes it a valuable tool for flavorists and perfumers.

Flavor Applications

Dipropyl disulfide is extensively used to create and enhance savory flavors. Its ability to impart a cooked and roasted character is particularly valued.

Table 1: Quantitative Data on **Dipropyl Disulfide** in Flavor Applications

Application	Typical Concentration Range (ppm)	Key Function
Soups and Broths	1 - 5	Enhances meaty and vegetable notes.
Sauces and Gravies	2 - 8	Provides a roasted and savory base.
Snack Seasonings (e.g., for chips)	5 - 10	Creates an authentic onion or grilled meat flavor.
Meat Products (processed)	1 - 6	Boosts savory and umami characteristics.
Vegetarian/Vegan Meat Analogs	2 - 10	Imparts a cooked, meaty flavor profile.
Onion and Garlic Flavors	As a key component	Used in the reconstruction of natural onion and garlic profiles.

Odor Activity Value (OAV):

The impact of a flavor compound is often assessed by its Odor Activity Value (OAV), which is the ratio of its concentration to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute significantly to the aroma of the product.

- Odor Threshold of **Dipropyl disulfide** in water: 3.2 ppb (parts per billion)

Table 2: Example OAV Calculation for **Dipropyl Disulfide** in a Soup Base

Parameter	Value
Concentration in Soup (example)	2 ppm (2000 ppb)
Odor Threshold in Water	3.2 ppb
Calculated OAV	625

An OAV of 625 indicates that **dipropyl disulfide** would be a very potent and impactful aroma compound in this soup base.

Fragrance Applications

While more dominant in the flavor industry, **dipropyl disulfide** is used in trace amounts in certain fragrance applications to add complexity, depth, and unique savory or spicy notes. Its use in fine fragrance is often subtle, providing an unexpected twist to a composition.

Table 3: Quantitative Data on **Dipropyl Disulfide** in Fragrance Applications

Application	Typical Concentration in Final Product (%)	Olfactive Contribution
Fine Fragrance (e.g., niche perfumes)	0.001 - 0.027	Adds a savory, spicy, or "umami" nuance. Can create a surprising and modern accord.
Spice Accords	Trace amounts	Enhances the realism and warmth of spice blends.
Gourmand Fragrances	Trace amounts	Can provide a savory counterpoint to sweet notes, creating a more complex and intriguing fragrance.

Experimental Protocols

Protocol for Quantitative Analysis of Dipropyl Disulfide in Onion Essential Oil using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a method for the extraction and quantification of **dipropyl disulfide** in a complex matrix like onion essential oil.

1. Materials and Reagents:

- Onion essential oil sample
- **Dipropyl disulfide** standard ($\geq 98\%$ purity)
- Internal standard (e.g., d14-**dipropyl disulfide** or a suitable compound with similar volatility and not present in the sample)
- Methanol (HPLC grade)
- Sodium chloride (analytical grade)
- Deionized water
- 20 mL headspace vials with PTFE/silicone septa
- SPME fiber assembly with a suitable coating (e.g., 50/30 μm DVB/CAR/PDMS)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

2. Standard Preparation:

- Stock Standard Solution (1000 ppm): Accurately weigh 10 mg of **dipropyl disulfide** and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1000 ppm): Prepare a 1000 ppm stock solution of the internal standard in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the **dipropyl disulfide** stock solution and a fixed amount of the internal standard stock solution into 10 mL of deionized water in headspace vials. A typical concentration range would be 1, 5, 10, 50, and 100 ppb. Add 2.5 g of NaCl to each vial to increase the ionic strength and promote volatilization.

3. Sample Preparation:

- Accurately weigh a small amount of the onion essential oil (e.g., 10 mg) into a 20 mL headspace vial.

- Add 10 mL of deionized water and 2.5 g of NaCl.
- Spike with a known amount of the internal standard.
- Immediately seal the vial.

4. HS-SPME Procedure:

- Place the sample and standard vials in the HS-SPME autosampler.
- Incubation/Equilibration: Incubate the vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

5. GC-MS Analysis:

- Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.
- GC Conditions:
 - Injector Temperature: 250°C (splitless mode)
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min
 - Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-350
- Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity.
Key ions for **dipropyl disulfide** are m/z 150 (molecular ion), 108, and 75.

6. Data Analysis:

- Identify **dipropyl disulfide** in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
- Construct a calibration curve by plotting the peak area ratio of **dipropyl disulfide** to the internal standard against the concentration of the calibration standards.
- Calculate the concentration of **dipropyl disulfide** in the onion essential oil sample using the calibration curve.

Protocol for Sensory Evaluation of Dipropyl Disulfide

This protocol outlines a basic threshold test to determine the detection threshold of **dipropyl disulfide** in water.

1. Panelist Selection and Training:

- Select 15-20 panelists who are non-smokers and free from any conditions that might affect their sense of smell.
- Train panelists on the basic principles of sensory evaluation and the specific aroma characteristics of sulfur compounds.

2. Sample Preparation:

- Stock Solution (100 ppm): Prepare a 100 ppm stock solution of **dipropyl disulfide** in ethanol.
- Test Solutions: Prepare a series of dilutions in odor-free water, starting from below the expected threshold (e.g., 0.1 ppb) and increasing in logarithmic steps (e.g., 0.1, 0.3, 1.0, 3.0,

10.0 ppb).

- Control: Use odor-free water as the control.

3. Test Procedure (Ascending Forced-Choice Method):

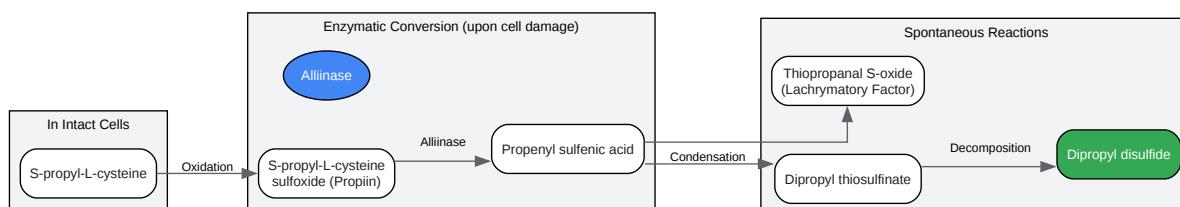
- Present each panelist with three samples at each concentration level: two controls (water) and one test sample (containing **dipropyl disulfide**). The samples should be presented in random order.
- Instruct the panelists to sniff each sample and identify the one that is different.
- Start with the lowest concentration and proceed to higher concentrations.
- The individual threshold is the lowest concentration at which the panelist can correctly identify the different sample in two consecutive presentations.

4. Data Analysis:

- Calculate the geometric mean of the individual thresholds to determine the group's detection threshold.

Visualizations

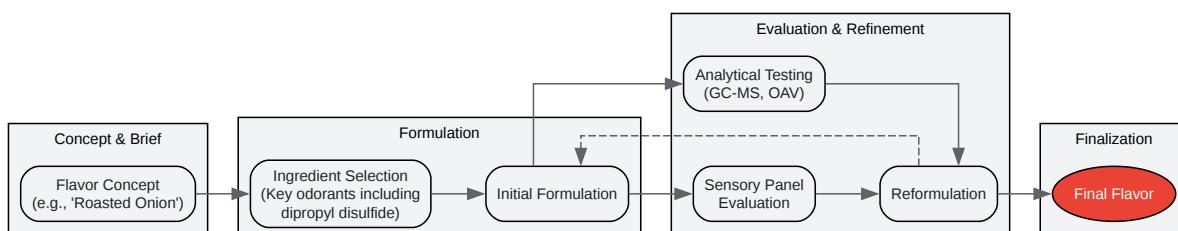
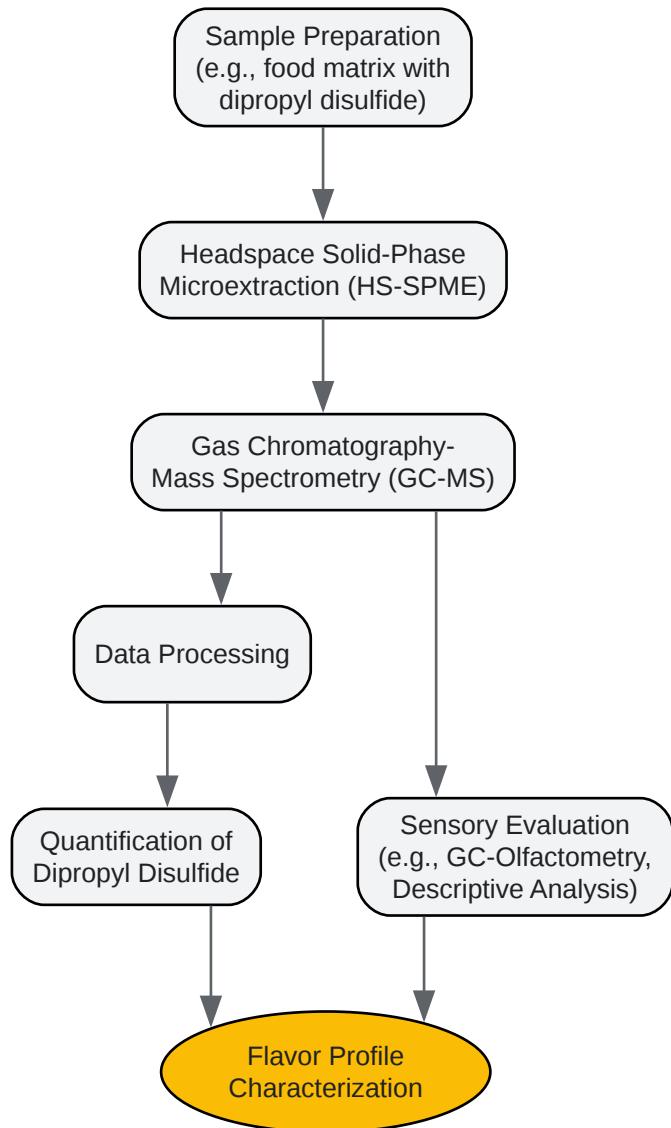
Biochemical Pathway of Dipropyl Disulfide Formation in Allium Species



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Caption: Biosynthesis of **dipropyl disulfide** in Allium species.

Experimental Workflow for Flavor Analysis



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